1-(Difluoromethoxy)-4-isopropylbenzene

Description

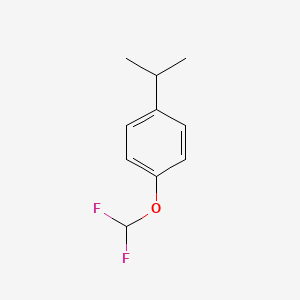

1-(Difluoromethoxy)-4-isopropylbenzene is an aromatic ether distinguished by a benzene (B151609) ring substituted with a difluoromethoxy (–OCF₂H) group and an isopropyl (–CH(CH₃)₂) group at the para position. Its structure combines key functional groups that are of high interest in modern organic and medicinal chemistry.

| Property | Data |

| Molecular Formula | C₁₀H₁₂F₂O |

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-4-propan-2-ylbenzene |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)OC(F)F |

Structure

3D Structure

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

1-(difluoromethoxy)-4-propan-2-ylbenzene |

InChI |

InChI=1S/C10H12F2O/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7,10H,1-2H3 |

InChI Key |

URVNFGYEQREYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Difluoromethoxy 4 Isopropylbenzene and Analogues

Strategies for Regioselective Introduction of the Difluoromethoxy Group onto Aromatic Scaffolds

The precise installation of the difluoromethoxy group onto an aromatic ring is a significant challenge in synthetic organic chemistry. Various methods have been developed to achieve this transformation, ranging from traditional nucleophilic substitutions to modern catalytic radical approaches.

Fluorodesulfurization Approaches from Thionoester Precursors

A mild and rapid method for the synthesis of difluoroalkyl ethers involves the fluorodesulfurization of thionoester precursors. This approach utilizes silver(I) fluoride (B91410) (AgF) as the fluorinating agent. The reaction demonstrates excellent functional group tolerance, making it a valuable tool for late-stage fluorination. The process is thought to proceed through an oxocarbenium ion intermediate.

The reaction typically involves stirring a solution of the corresponding thionoester with silver(I) fluoride in a solvent like acetonitrile (B52724) at room temperature. This method provides a direct conversion of the C=S bond to a CF₂ group, yielding the desired difluoromethyl ether.

Table 1: Fluorodesulfurization of Thionoesters with AgF

| Entry | Thionoester Substrate | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Isopropylphenyl chlorothionoformate | AgF (3 equiv), MeCN, rt, 30-90 min | High (Specific yield not reported) |

| 2 | Phenyl chlorothionoformate | AgF (3 equiv), MeCN, rt, 30-90 min | 77 |

| 3 | 4-Methoxyphenyl chlorothionoformate | AgF (3 equiv), MeCN, rt, 30-90 min | 85 |

Data is illustrative and compiled from representative fluorodesulfurization reactions.

Benzyne (B1209423) Intermediate-Mediated Fluorination Techniques

Benzyne and other aryne intermediates are highly reactive species that can be trapped by a variety of nucleophiles. semanticscholar.org Their generation under mild conditions has expanded their utility in organic synthesis. tcichemicals.com In principle, a benzyne intermediate could be trapped by a difluoromethoxide source to generate a difluoromethoxyarene. However, specific examples of this strategy for the synthesis of 1-(difluoromethoxy)-4-isopropylbenzene are not prevalent in the literature. The general approach involves the in-situ generation of the aryne from a suitable precursor, such as a 2-(trimethylsilyl)aryl triflate, in the presence of a fluoride source and a difluoromethylating agent. The highly electrophilic aryne would then be attacked by the nucleophilic difluoromethoxy source. nih.gov While this remains a plausible synthetic route, its application for this specific transformation is not well-documented.

Electrophilic Fluorination Methodologies for Aromatic Systems

Direct electrophilic fluorination to form an O-CF₂H group is challenging. Instead, methods have been developed that utilize difluorocarbene (:CF₂), an electrophilic intermediate, which is then trapped by a phenolate (B1203915) nucleophile. orgsyn.org A common and stable precursor for difluorocarbene is sodium chlorodifluoroacetate. orgsyn.org This method provides a straightforward synthesis of aryl difluoromethyl ethers from the corresponding phenols. orgsyn.org The reaction is typically carried out under basic conditions to generate the phenolate, which then acts as the nucleophile. orgsyn.org

Another approach involves the use of specifically designed electrophilic (phenylsulfonyl)difluoromethylating reagents. nih.gov These bench-stable reagents can functionalize various nucleophiles, including phenols, under mild and transition-metal-free conditions, introducing a PhSO₂CF₂ group that can be a precursor to the CF₂H group. nih.gov While reagents like Selectfluor are powerful electrophilic fluorinating agents for creating C-F bonds, their direct application in forming the O-CF₂H group from a phenol (B47542) is not a standard method; they are more commonly used to create aryl fluorides or in combination with other reagents for different transformations. acs.org

Catalytic Radical Difluoromethoxylation Protocols

A significant advancement in the synthesis of difluoromethoxyarenes is the development of catalytic radical difluoromethoxylation. rsc.org These methods often employ photoredox catalysis to generate the difluoromethoxy radical (•OCF₂H) under mild conditions. rsc.orgresearchgate.net A redox-active N-(difluoromethoxy)benzotriazole salt can serve as the radical precursor, which, upon single electron transfer from an excited photoredox catalyst (like Ru(bpy)₃(PF₆)₂ or Ir(ppy)₃), liberates the •OCF₂H radical. rsc.orggoogle.com This radical then adds to the aromatic ring of a substrate like isopropylbenzene. rsc.org The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final product. rsc.org This approach is notable for its operational simplicity, room temperature conditions, and tolerance of a wide variety of functional groups. rsc.org

Table 2: Photocatalytic Radical Difluoromethoxylation of Arenes

| Entry | Arene Substrate | Photocatalyst | OCF₂H Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzene (B151609) | Ru(bpy)₃(PF₆)₂ | N-(difluoromethoxy)benzotriazole salt | MeCN | 65 |

| 2 | Toluene | Ru(bpy)₃(PF₆)₂ | N-(difluoromethoxy)benzotriazole salt | MeCN | 72 (o:m:p = 41:33:26) |

| 3 | Anisole | Ru(bpy)₃(PF₆)₂ | N-(difluoromethoxy)benzotriazole salt | MeCN | 81 (o:p = 65:35) |

Data is compiled from studies on the direct C–H difluoromethoxylation of arenes. rsc.orgresearchgate.net

Development of One-Pot and Scalable Synthetic Processes

For practical applications, the development of one-pot and scalable synthetic processes is crucial. One-pot procedures for the difluoromethoxylation of phenols have been developed, starting from precursors like arylboronic acids and aryl halides. nih.gov For instance, an arylboronic acid can be oxidized in situ to the corresponding phenol, which is then immediately difluoromethylated using a reagent like difluoromethyltriflate (HCF₂OTf) without purification of the intermediate phenol. nih.gov This tandem approach streamlines the synthesis and often provides good yields. nih.gov

The development of scalable processes often involves moving from batch to continuous flow chemistry. Flow processes can offer better control over reaction parameters, improved safety, and higher throughput. While a specific scalable process for this compound is not detailed, the principles have been applied to other difluoromethylation reactions, such as the synthesis of Eflornithine using fluoroform as a sustainable difluoromethyl source. Such continuous flow setups could potentially be adapted for the large-scale production of difluoromethoxyarenes.

Synthesis of the Isopropylbenzene Core and its Pre-functionalization

The synthesis of this compound typically begins with the preparation of the pre-functionalized isopropylbenzene core, which is 4-isopropylphenol (B134273). This precursor is primarily synthesized through the Friedel-Crafts alkylation of phenol with propylene (B89431). google.com

The reaction is catalyzed by an acid catalyst. A variety of catalysts can be used, including solid acids like zeolites (e.g., H-BEA), cation-exchange resins (e.g., Amberlyst-15), or metal catalysts such as aluminum phenolate. google.comrsc.orgresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) is critical for achieving high regioselectivity for the para-isomer (4-isopropylphenol) over the ortho-isomer (2-isopropylphenol). google.com For example, using aluminum phenolate as a catalyst can favor the formation of the ortho-isomer, while other acid catalysts can be optimized to produce the desired para-isomer. google.com The reaction mixture typically contains a mixture of isomers, which then require separation, often by distillation. google.com Once isolated, the hydroxyl group of 4-isopropylphenol is the site for the subsequent difluoromethoxylation reaction, as described in the sections above.

Alkylation Reactions for Isopropyl Group Incorporation

The incorporation of the isopropyl group onto a phenolic precursor is a critical step in the synthesis of this compound. Friedel-Crafts alkylation is the most common method for this transformation, typically involving the reaction of a phenol with an alkylating agent like isopropyl alcohol or propylene in the presence of an acid catalyst.

Historically, homogeneous catalysts such as sulfuric acid were used, but these generate significant hazardous waste. whiterose.ac.ukgoogle.com Modern approaches favor heterogeneous solid acid catalysts, which offer advantages in terms of reusability, reduced corrosion, and easier product separation. whiterose.ac.uk Zeolites and strong acid resins are prominent examples of such catalysts. semanticscholar.orgresearchgate.net The choice of catalyst and reaction conditions can be fine-tuned to control the selectivity of the alkylation, minimizing the formation of poly-alkylated by-products and controlling the position of substitution (ortho- vs. para-). whiterose.ac.uksemanticscholar.org For instance, large-pore zeolites have been shown to facilitate the dealkylation of isopropyl phenols, which is a consideration in optimizing reaction conditions to favor the desired mono-alkylated product. researchgate.net

The table below summarizes various catalytic systems used for the alkylation of phenols with isopropanol, highlighting the reaction conditions and resulting product selectivity.

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference |

| Strong Acid Resin | Isopropyl Alcohol | Varied | Reaction parameters like catalyst amount and temperature control reactivity and O- vs. C-alkylation selectivity. | semanticscholar.org |

| SAPO-11 Zeolites | Isopropanol | 280 | Achieved 50% phenol conversion and 77% total selectivity for o- and p-isopropylphenol. | researchgate.net |

| MCM-49 Zeolites | Isopropanol | 180 | Reached 61% phenol conversion and 70% selectivity to isopropylphenol by suppressing secondary reactions. | researchgate.net |

| Silica Supported Aluminium Phenolate | Isobutene/Propene | Varied | Exhibited ortho-selectivity for the first alkylation; selectivity for di-alkylation could be tuned. | whiterose.ac.uk |

Regioselective Halogenation and Other Functionalizations of Isopropylbenzene Derivatives

Subsequent to the incorporation of the isopropyl group, further functionalization of the aromatic ring may be necessary to facilitate the introduction of the difluoromethoxy group or to synthesize various analogues. Regioselective halogenation is a key transformation in this context. The directing effects of the substituents already present on the benzene ring—the hydroxyl (or methoxy) group and the isopropyl group—are crucial in determining the position of electrophilic substitution.

Both the hydroxyl and isopropyl groups are ortho-, para-directing activators. In a precursor like 4-isopropylphenol, the para position is blocked, directing incoming electrophiles to the positions ortho to the powerful activating hydroxyl group.

Modern halogenation methods aim for high regioselectivity and mild reaction conditions, avoiding the use of hazardous elemental halogens. A notable development is the use of N-halosuccinimides (such as NBS, NCS, NIS) in conjunction with hexafluoroisopropanol (HFIP) as a solvent. organic-chemistry.org HFIP enhances the reactivity of the halogenating agent, allowing for efficient and highly regioselective halogenation of a wide range of arenes without the need for an additional catalyst. organic-chemistry.org This method's versatility is demonstrated by its use in one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions. organic-chemistry.org Other strategies include the use of protecting groups, such as the tetrafluoropyridyl (TFP) group, which can influence the regioselectivity of electrophilic aromatic halogenation at positions remote from the protecting group itself. nih.gov

Convergent and Divergent Synthetic Pathways to the Target Compound

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in a late-stage step. researchgate.net For the target compound, a typical convergent approach would involve:

Synthesis of the 4-isopropylphenol intermediate via Friedel-Crafts alkylation of phenol.

Introduction of the difluoromethoxy group by reacting 4-isopropylphenol with a difluoromethylating agent. Common agents include difluorochloromethane (CHClF₂) under basic conditions. google.com

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a library of different but structurally related compounds. wikipedia.org This strategy is particularly useful in medicinal chemistry for exploring structure-activity relationships. For this compound and its analogues, a divergent approach could begin with a versatile precursor, such as 4-isopropylphenol. This central molecule could then be subjected to various reactions to generate a range of derivatives:

Reaction with different fluorinating agents to install trifluoromethoxy, difluoromethoxy, or other fluorinated alkyl groups.

Functionalization of the aromatic ring at the positions ortho to the hydroxyl group before or after the introduction of the fluorinated moiety.

Recent advances in photoredox catalysis have enabled powerful divergent strategies for synthesizing fluorinated molecules, allowing for multiple distinct products to be formed from the same starting materials simply by altering reaction parameters like the solvent. nih.govnih.gov

Integration of Green Chemistry Principles in Fluorinated Aromatic Synthesis

The synthesis of fluorinated compounds has traditionally relied on harsh reagents and conditions, but modern synthetic chemistry is increasingly guided by the principles of green chemistry. youtube.com These principles aim to reduce waste, use less hazardous substances, improve energy efficiency, and enhance atom economy. youtube.comdovepress.com

Key green chemistry considerations in the synthesis of this compound include:

Catalysis: As mentioned, replacing homogeneous acid catalysts like sulfuric acid in the alkylation step with reusable solid acid catalysts like zeolites significantly reduces corrosive and hazardous waste. whiterose.ac.uk

Safer Reagents: The development of safer and more manageable fluorinating agents is a major goal. Traditional methods often use highly toxic and difficult-to-handle gases like elemental fluorine (F₂) or hydrogen fluoride (HF). nih.gov Research focuses on developing solid or liquid reagents that are more stable and less hazardous. For example, novel quaternary ammonium-based fluorinating reagents have been developed from common salts like potassium fluoride, offering enhanced solubility and reduced hygroscopicity. scienmag.com Similarly, efficient protocols for synthesizing sulfonyl fluorides using potassium fluoride as the sole fluorine source represent a greener alternative to traditional methods. eurekalert.org

Solvent Choice: The use of environmentally benign solvents is crucial. Water is a highly desirable green solvent, and significant progress has been made in developing fluorination reactions that can be performed in aqueous media, which was long thought to be incompatible with reactive fluorine chemistry. rsc.org Hexafluoroisopropanol (HFIP), while a fluorinated solvent itself, can be recovered and reused, and its unique properties can enable catalyst-free reactions, contributing to a greener process. organic-chemistry.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and economically viable.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of 1-(difluoromethoxy)-4-isopropylbenzene, providing detailed information about the proton, carbon, and fluorine environments within the molecule.

Comprehensive ¹H NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum provides a definitive map of the proton environments. The 1,4-disubstituted (para) aromatic ring gives rise to two distinct signals, each integrating to two protons and appearing as a doublet due to coupling with their ortho neighbors. The isopropyl group is characterized by a septet for the single methine proton, coupled to the six equivalent methyl protons, which in turn appear as a doublet. A key feature is the signal for the difluoromethoxy proton (-OCHF₂), which appears as a triplet due to coupling with the two adjacent fluorine atoms.

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.22 | d | ~8.5 | 2H | Ar-H (ortho to -CH(CH₃)₂) |

| ~7.10 | d | ~8.5 | 2H | Ar-H (ortho to -OCHF₂) |

| ~6.55 | t | ~73.0 | 1H | -OCH F₂ |

| ~2.92 | sept | ~7.0 | 1H | -CH (CH₃)₂ |

| ~1.25 | d | ~7.0 | 6H | -CH(CH₃ )₂ |

¹³C NMR for Carbon Framework Assignment and Substituent Effects

The proton-decoupled ¹³C NMR spectrum reveals eight distinct carbon signals, corresponding to the eight unique carbon environments in the molecule. The difluoromethoxy group exerts a notable electronic effect, shifting the ipso-carbon (C-1) downfield. This carbon signal is split into a triplet by the two attached fluorine atoms. The isopropyl group's carbons are readily identified, with the quaternary aromatic carbon (C-4) and the aliphatic methine and methyl carbons appearing at characteristic chemical shifts. chemicalbook.comoregonstate.edu

Interactive Data Table: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150.8 (t) | C -1 (Ar-C-O) |

| ~148.5 | C -4 (Ar-C-isopropyl) |

| ~127.5 | C -3, C -5 (Ar-CH) |

| ~117.8 | C -2, C -6 (Ar-CH) |

| ~115.5 (t) | -OC HF₂ |

| ~33.5 | -C H(CH₃)₂ |

| ~24.0 | -CH(C H₃)₂ |

¹⁹F NMR for Fluorine Environments and Electronic Properties of the Difluoromethoxy Group

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. acs.org For this compound, the spectrum shows a single resonance for the two equivalent fluorine atoms of the difluoromethoxy group. This signal appears as a doublet due to coupling with the single geminal proton (²JHF). rsc.org The chemical shift is characteristic of aryl difluoromethyl ethers and provides insight into the electronic environment of the -OCHF₂ group. nih.govrsc.org

Interactive Data Table: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -82.0 | d | ~73.0 | -OCHF ₂ |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are employed to confirm the structural assignments made from 1D spectra. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. Key correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons, as well as between the adjacent aromatic protons on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. nanalysis.com It would show correlations between the aromatic protons and their respective carbons, the -OCHF₂ proton and its carbon, the methine proton and its carbon, and the methyl protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the isopropyl methyl protons to both the methine carbon and the C-4 aromatic carbon, definitively linking the isopropyl group to the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques governed by different selection rules. acs.org

The IR spectrum of this compound displays several characteristic absorption bands. Strong C-F stretching vibrations are prominent, typically appearing in the 1100-1000 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group is observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The spectrum also shows aromatic C=C stretching bands and a strong C-O-C stretching vibration. chemicalbook.comnist.gov The Raman spectrum would be expected to show a strong signal for the symmetric aromatic ring breathing mode. researchgate.net

Interactive Data Table: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2965, 2870 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| ~1220 | C-O-C Stretch | Aryl Ether |

| ~1100-1050 | C-F Stretch | Difluoromethyl |

| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the unambiguous determination of its elemental formula. strath.ac.uk For this compound (C₁₀H₁₂F₂O), the calculated monoisotopic mass is 186.0856 u. HRMS analysis would confirm this value with high precision (typically within 5 ppm).

The fragmentation pattern observed in the mass spectrum provides further structural evidence. A common and often dominant fragmentation pathway for isopropylbenzene derivatives is the loss of a methyl radical (CH₃•) to form a stable benzylic carbocation. core.ac.ukdocbrown.info Therefore, a prominent peak at m/z 171 (M-15) is expected. The molecular ion peak ([M]⁺) at m/z 186 would also be observed. massbank.eu

Interactive Data Table: HRMS Fragmentation Data

| m/z (experimental) | m/z (calculated) | Formula | Fragment Identity |

| 186.0856 | 186.0856 | [C₁₀H₁₂F₂O]⁺ | Molecular Ion [M]⁺ |

| 171.0621 | 171.0621 | [C₉H₉F₂O]⁺ | [M - CH₃]⁺ |

Advanced X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (if applicable to related derivatives)

Computational and Theoretical Investigations of 1 Difluoromethoxy 4 Isopropylbenzene

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(difluoromethoxy)-4-isopropylbenzene at the molecular level. These methods allow for a detailed exploration of its electronic landscape and conformational possibilities.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of aromatic systems. nih.govresearchgate.netresearchgate.net For this compound, DFT calculations can elucidate the influence of the difluoromethoxy and isopropyl groups on the electron distribution within the benzene (B151609) ring. The difluoromethoxy group, with its electronegative fluorine atoms, is expected to act as an electron-withdrawing group, albeit with potential for some electron donation from the oxygen lone pairs. DFT studies can quantify these effects by calculating molecular orbitals, electron density distribution, and electrostatic potential maps. lew.roresearchgate.net These calculations help in understanding the reactivity of the aromatic ring towards electrophilic and nucleophilic reagents. msu.edulibretexts.orglibretexts.org For instance, the calculated electrostatic potential can indicate regions of the molecule that are more susceptible to electrophilic attack. lew.ro Furthermore, DFT can be employed to determine optimized molecular geometries, including bond lengths and angles, providing a foundational understanding of the molecule's structure. northwestern.eduekb.egarxiv.org

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). viu.cawikipedia.org Theoretical calculations, often employing DFT, can be used to determine these constants for various substituents, including the difluoromethoxy group. researchgate.netscience.gov By calculating the change in a molecule's properties, such as its acidity or reaction rate, upon substitution with a difluoromethoxy group, its σ value can be estimated. These theoretically derived Hammett constants are valuable for developing Quantitative Structure-Property Relationships (QSPR). researchgate.netliverpool.ac.uknih.gov QSPR models aim to predict the properties of molecules based on their structure. For the difluoromethoxy group, a theoretically determined Hammett constant can be used in QSPR models to predict various properties of this compound and related compounds, such as their biological activity or toxicity.

| Parameter | Description |

| Hammett Constant (σ) | A measure of the electronic effect of a substituent on the reactivity of an aromatic compound. |

| Quantitative Structure-Property Relationship (QSPR) | A model that relates the chemical structure of a molecule to its physical, chemical, or biological properties. |

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Solution

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a more realistic environment, such as in a solvent. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating a system containing many molecules of this compound and a solvent, researchers can investigate properties such as solvation, diffusion, and conformational dynamics in solution. These simulations can reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time due to thermal fluctuations and interactions with the solvent. This information is valuable for understanding the molecule's behavior in real-world applications.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govcomporgchem.comrsc.orgliverpool.ac.uk By calculating the magnetic shielding of each nucleus in this compound, its ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. worktribe.com These predicted spectra can be compared with experimental data to confirm the molecule's structure or to help in the interpretation of complex spectra. The accuracy of these predictions depends on the level of theory and basis set used in the calculations. For flexible molecules like this compound, it is often necessary to calculate the NMR parameters for multiple low-energy conformations and then average them based on their Boltzmann populations to obtain a more accurate prediction of the experimentally observed spectrum.

| Spectroscopic Parameter | Computational Method |

| NMR Chemical Shifts | Density Functional Theory (DFT) |

Computational Assessment of Global Warming Potentials and Radiative Efficiencies for Fluorinated Organic Compounds

Fluorinated organic compounds can have significant global warming potentials (GWPs) due to their strong absorption of infrared radiation and long atmospheric lifetimes. researchgate.netacs.orgnih.gov Computational methods can be used to assess the GWP and radiative efficiency of compounds like this compound. nih.gov The radiative efficiency, which is a measure of a molecule's ability to absorb infrared radiation, can be calculated from its computed infrared spectrum. The atmospheric lifetime is often estimated based on the rates of its reactions with atmospheric radicals, such as the hydroxyl radical (OH). These reaction rates can also be calculated using quantum chemical methods. By combining the calculated radiative efficiency and atmospheric lifetime, the GWP of this compound can be estimated relative to that of carbon dioxide. These computational assessments are crucial for evaluating the potential environmental impact of new fluorinated compounds before they are produced and used on a large scale.

| Environmental Parameter | Description |

| Global Warming Potential (GWP) | A measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide. |

| Radiative Efficiency | A measure of the change in the net radiative flux at the top of the atmosphere per unit change in the atmospheric concentration of a greenhouse gas. |

Mechanistic Elucidation of Fluorination and Derivatization Reactions using Computational Chemistry

While direct computational studies specifically targeting this compound are not extensively documented in publicly accessible literature, a robust mechanistic understanding can be constructed by examining theoretical investigations into the core chemical processes involved: the formation of the aryl difluoromethyl ether linkage and the electrophilic substitution on the substituted benzene ring.

Fluorination: The Difluorocarbene Pathway

The synthesis of aryl difluoromethyl ethers, including this compound from its precursor 4-isopropylphenol (B134273), is widely understood to proceed through a mechanism involving difluorocarbene (:CF₂). Computational studies on the reactions of various difluorocarbene precursors with nucleophiles lend strong support to this pathway over a direct Sₙ2 displacement.

The generally accepted mechanism, supported by experimental evidence and analogous computational models, involves the following key steps:

Deprotonation: A base, such as potassium hydroxide, deprotonates the phenol (B47542) (4-isopropylphenol) to form the more nucleophilic phenoxide ion.

Difluorocarbene Generation: The difluoromethylating agent (e.g., fluoroform, CHF₃, or other sources) reacts with the base to generate the highly reactive difluorocarbene intermediate (:CF₂).

Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic difluorocarbene.

Protonation: The resulting intermediate is protonated, often by the solvent or a proton source, to yield the final this compound product.

Computational density functional theory (DFT) calculations on similar systems have shown that the reaction of a phenoxide with difluorocarbene is a low-barrier, highly favorable process. This pathway is considered more plausible than a direct nucleophilic attack on a difluoromethyl source, which would involve a significantly higher activation energy.

Derivatization: Predicting Regioselectivity in Electrophilic Aromatic Substitution

The derivatization of this compound would primarily involve electrophilic aromatic substitution (EAS) on the benzene ring. The regiochemical outcome of such reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) is governed by the electronic effects of the two substituents: the isopropyl group and the difluoromethoxy group.

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which acts as an electron-donating group (EDG) through induction and hyperconjugation. It is known to be an activating group and an ortho, para-director.

Difluoromethoxy Group (-OCF₂H): The highly electronegative fluorine atoms make this group strongly electron-withdrawing through the inductive effect (-I effect). This effect generally outweighs the potential electron-donating resonance effect (+M effect) of the oxygen lone pairs, which is diminished by the fluorine atoms. Consequently, the -OCF₂H group is considered a deactivating group and is predicted to be a meta-director.

The presence of both an activating, ortho, para-directing group and a deactivating, meta-directing group at positions 1 and 4 creates a complex scenario for predicting the site of electrophilic attack. Computational methods are essential for resolving this ambiguity by calculating the activation energies for the formation of the sigma-complex (Wheland intermediate) at each possible position.

While specific DFT calculations for this compound are not available, we can hypothesize the results based on established computational methodologies, such as the RegioSQM method, which predicts regioselectivity by calculating the free energies of protonated isomers.

A computational investigation would typically involve the following:

Geometry Optimization: The ground state geometry of this compound would be optimized using a suitable level of theory (e.g., B3LYP with a 6-311G(d,p) basis set).

Transition State Search: For a given EAS reaction (e.g., nitration with NO₂⁺), the transition state structures for the attack of the electrophile at the available positions (C2, C3, C5, C6) would be located.

Energy Calculations: The activation Gibbs free energies (ΔG‡) for each pathway would be calculated. The position with the lowest activation energy barrier is the kinetically favored site of substitution.

Hypothetical Computational Results for Nitration

Based on the competing electronic effects, a computational study would likely reveal the following trends for the nitration of this compound. The isopropyl group strongly activates the positions ortho to it (C3 and C5), while the difluoromethoxy group deactivates the entire ring, particularly the positions ortho and para to it (C2, C6, and C4-already substituted). The meta-directing influence of the -OCF₂H group would favor substitution at C3 and C5. In this case, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to the isopropyl group and meta to the difluoromethoxy group.

A hypothetical data table summarizing the calculated activation energies from such a study is presented below.

| Position of Attack | Relative Activation Energy (ΔΔG‡) (kcal/mol) | Predicted Major Product |

| C3 / C5 | 0.0 | Yes |

| C2 / C6 | > 5.0 | No |

Note: This table is illustrative and based on established principles of substituent effects. Actual values would require specific DFT calculations.

The calculations would likely confirm that the transition states leading to substitution at the C3 and C5 positions are significantly lower in energy than those for attack at the C2 and C6 positions. This is because the activating effect of the isopropyl group and the meta-directing effect of the difluoromethoxy group are synergistic in directing the electrophile to the C3 and C5 positions. Therefore, computational chemistry would predict that derivatization of this compound via electrophilic aromatic substitution would overwhelmingly yield products substituted at the positions ortho to the isopropyl group.

Chemical Reactivity, Reaction Pathways, and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the 1-(Difluoromethoxy)-4-isopropylbenzene Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the reactivity and orientation of incoming electrophiles are governed by the combined electronic influences of the difluoromethoxy (–OCF₂H) and isopropyl (–CH(CH₃)₂) substituents.

The regiochemical outcome of EAS reactions on the this compound ring is a result of the competing or reinforcing directing effects of the two substituents. The isopropyl group is a classical electron-donating group (EDG) through induction and hyperconjugation. As an activating group, it directs incoming electrophiles to the positions ortho and para to itself.

Conversely, the difluoromethoxy group presents a more complex electronic profile. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (–I). While the oxygen atom possesses lone pairs that could participate in resonance donation (+R), this effect is significantly diminished by the attached fluorine atoms. Consequently, the difluoromethoxy group acts as a deactivating, meta-directing group.

In the 1,4-disubstituted pattern of this compound, the directing effects of the two groups are reinforcing. The activating isopropyl group directs substitution to its ortho positions (C2 and C6), while the deactivating difluoromethoxy group directs to its meta positions (also C2 and C6). Therefore, electrophilic attack is strongly favored at the positions ortho to the isopropyl group and meta to the difluoromethoxy group. Steric hindrance from the bulky isopropyl group may slightly influence the ratio of products, but the primary regioselectivity is clear.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Electronic Effect | Directing Effect |

|---|---|---|---|---|

| Isopropyl (–CH(CH₃)₂) | Weakly Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para |

| Difluoromethoxy (–OCF₂H) | Strongly Withdrawing (–I) | Weakly Withdrawing (–R) | Deactivating | Meta |

Hammett constants, which quantify the electronic influence of substituents, confirm this behavior. The difluoromethoxy group possesses positive values for both the inductive (σI) and resonance (σR) parameters, indicating it functions as a moderate electron acceptor through both effects. researchgate.netresearchgate.net The isopropyl group is a weak activator. The net result is that this compound is deactivated towards electrophilic aromatic substitution compared to benzene (B151609) or cumene (B47948) (isopropylbenzene). The reaction rate is slower, and more forcing conditions may be required to achieve substitution compared to rings bearing activating groups. msu.edu

| Group | Inductive Constant (σI) | Resonance Constant (σR) |

|---|---|---|

| –CH₃ | -0.01 | -0.16 |

| –OCH₃ | 0.29 | -0.54 |

| –OCF₂H | 0.22 | 0.07 |

| –CF₃ | 0.42 | 0.11 |

Nucleophilic Substitution Reactions Involving the Aromatic Ring or Fluorine Atom

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, there is no suitable leaving group (such as a halide) on the aromatic ring. Furthermore, while the difluoromethoxy group is electron-withdrawing, it is not as potent as groups like nitro (–NO₂) in activating the ring for nucleophilic attack. The isopropyl group is electron-donating, which further disfavors the formation of a negatively charged intermediate. Consequently, the aromatic core of this compound is generally considered inert to nucleophilic aromatic substitution under standard conditions. youtube.comvapourtec.com

Direct nucleophilic displacement of the fluorine atoms from the difluoromethoxy group is also not a feasible reaction pathway. The carbon-fluorine bond is exceptionally strong, and substitution at an sp³-hybridized carbon bearing two fluorine atoms is energetically unfavorable.

Radical Reactions and Homolytic Cleavage Pathways

Radical reactions are initiated by the homolytic cleavage of a bond, where the two electrons of the bond are distributed evenly between the two resulting fragments, forming radicals. youtube.comyoutube.comyoutube.com The most probable site for radical reactivity in this compound is the isopropyl side chain.

The isopropyl group possesses a tertiary benzylic C–H bond. The bond dissociation energy of this benzylic hydrogen is relatively low because the resulting tertiary benzylic radical is highly stabilized by resonance delocalization of the unpaired electron into the aromatic π-system. researchgate.net This makes the benzylic hydrogen susceptible to abstraction by radical initiators (e.g., from peroxides or AIBN) upon exposure to heat or UV light. libretexts.org

Homolytic cleavage of other bonds, such as the C(aryl)–O, O–C(F₂H), or C–F bonds, requires significantly higher energy. The aromatic C–O bond is strong, and the C–F bonds are among the strongest single bonds in organic chemistry. Therefore, radical pathways initiated by the homolytic cleavage of these bonds are much less likely to occur under typical radical reaction conditions compared to the abstraction of the benzylic hydrogen. rsc.org

Reactions Involving the Isopropyl Side Chain (e.g., selective oxidation, benzylic functionalization)

The tertiary benzylic C–H bond in the isopropyl group is the most reactive site for functionalization.

Selective Oxidation : The benzylic position can be selectively oxidized using a variety of reagents. Mild oxidation can convert the benzylic C–H to a C–O bond, potentially forming 2-(4-(difluoromethoxy)phenyl)propan-2-ol. More vigorous oxidation can lead to cleavage of the C-C bonds of the isopropyl group. A notable parallel is the industrial Hock process for phenol (B47542) production from cumene, which proceeds via a cumene hydroperoxide intermediate formed by air oxidation. A similar pathway could potentially convert the isopropyl group of this compound into a hydroperoxide, which could then be rearranged under acidic conditions. mdpi.com

Benzylic Functionalization : The benzylic position is amenable to other transformations that proceed via radical or ionic intermediates. For example, benzylic bromination using N-bromosuccinimide (NBS) under light or radical initiation introduces a bromine atom at the tertiary position. This creates a valuable intermediate, 2-bromo-2-(4-(difluoromethoxy)phenyl)propane, which can undergo subsequent nucleophilic substitution or elimination reactions. researchgate.netrsc.org Deprotonation of the benzylic C-H bond using a strong base can generate a benzylic carbanion, which can then react with various electrophiles, offering another route for functionalization. rsc.org

Chemical Stability and Degradation Pathways under Various Environmental Conditions

The chemical stability of this compound is largely dictated by the robust nature of the fluorinated ether moiety and the aromatic ring.

Chemical Stability : The replacement of hydrogen atoms with fluorine in a methoxy (B1213986) group to form a difluoromethoxy group generally enhances metabolic and chemical stability. nih.govmdpi.com The strong C–F bonds are resistant to cleavage, which blocks common metabolic pathways like O-demethylation that affect simple methoxyarenes. nih.gov The compound is stable under neutral conditions but may be susceptible to degradation under harsh acidic or basic conditions.

Degradation Pathways : Under specific environmental or forced degradation conditions, several pathways can be envisaged:

Hydrolysis : Although more stable than a simple ether, the difluoromethoxy group can undergo hydrolysis, particularly under strong acidic or basic conditions, to cleave the ether linkage. This would likely yield 4-isopropylphenol (B134273) and difluoromethanol, with the latter being unstable. The increased electron-withdrawing nature of the OCF₂H group can make the ether more susceptible to hydrolysis compared to non-fluorinated analogs. nih.gov

Oxidative Degradation : As discussed in section 5.4, the isopropyl side chain is a likely point of initial oxidative attack, both chemically and microbially. mdpi.com

Environmental Fate : Fluorinated aromatic compounds can be persistent in the environment. nih.govresearchgate.net However, the presence of an ether linkage and an alkyl side chain may provide sites for microbial degradation. Aerobic microorganisms can attack the alkyl chain or cleave the ether bond, often via monooxygenase-catalyzed reactions that hydroxylate the carbon adjacent to the ether oxygen. nih.gov The ultimate biodegradability would depend on the specific microbial consortia and environmental conditions.

Advanced Applications and Derivatization Strategies in Chemical Research

Design and Synthesis of Functional Derivatives for Targeted Physicochemical Modulation

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, enabling precise control over a compound's physicochemical properties. 1-(Difluoromethoxy)-4-isopropylbenzene serves as a key platform for developing functional derivatives where the difluoromethoxy group imparts unique and advantageous characteristics.

Impact of the Difluoromethoxy Group on Molecular Lipophilicity, Polarity, and Aqueous Solubility

The difluoromethoxy (-OCF₂H) group exerts a complex and powerful influence on the lipophilicity, polarity, and solubility of the parent molecule, this compound. Unlike a simple methoxy (B1213986) group, the difluoromethoxy moiety introduces properties that can be modulated by its surrounding chemical environment. chimia.chchimia.chrsc.org

Polarity: The high electronegativity of the two fluorine atoms creates a strong dipole moment within the -OCF₂H group. chimia.ch A key feature of the difluoromethoxy group is its conformational flexibility. Through simple bond rotation, it can interconvert between a highly lipophilic and a more polar conformation. chimia.chchimia.ch This dynamic nature allows molecules containing this group to adapt to changes in the polarity of their environment, a trait that has led to them being described as 'environmental adaptors'. chimia.ch This adaptability is crucial in drug design, where a molecule must traverse both lipophilic (cell membranes) and aqueous (bloodstream) environments.

Aqueous Solubility: Increased lipophilicity typically correlates with decreased aqueous solubility. However, the ability of the difluoromethoxy group to act as a hydrogen bond donor can temper this effect. acs.orgresearchgate.net The polarized C-H bond in the -OCF₂H group allows it to form moderate hydrogen bonds, a characteristic not present in the -OCF₃ group. rsc.orgresearchgate.net This hydrogen bonding capability can improve interactions with water molecules, thereby influencing solubility.

Table 1: Comparative Physicochemical Properties of Phenyl Ether Derivatives

| Compound | Substituent | Calculated logP | Key Physicochemical Features |

|---|---|---|---|

| Anisole | -OCH₃ | 2.11 | Standard lipophilicity, hydrogen bond acceptor. |

| (Difluoromethoxy)benzene | -OCF₂H | 2.36 | Increased lipophilicity, conformational polarity, hydrogen bond donor. nih.gov |

| (Trifluoromethoxy)benzene | -OCF₃ | 2.91 | High lipophilicity, metabolically stable, no H-bond donation. beilstein-journals.org |

| 1-Methoxy-4-isopropylbenzene | -OCH₃ | ~3.6 | Higher lipophilicity due to isopropyl group. |

| This compound | -OCF₂H | ~3.8 | Enhanced lipophilicity and stability, retains H-bond donor capacity. |

Strategies for Modulating Chemical Stability, including Oxidative and Hydrolytic Resistance, through Fluorination

Fluorination is a well-established strategy for enhancing the metabolic stability of organic compounds by blocking sites susceptible to enzymatic attack. mdpi.comnih.gov The introduction of the difluoromethoxy group into the 4-isopropylbenzene scaffold significantly increases its resistance to both oxidative and hydrolytic degradation.

The strength of the carbon-fluorine (C-F) bond is substantially higher than that of a carbon-hydrogen (C-H) bond, making it much more difficult to break. mdpi.comrsc.org This inherent stability renders the difluoromethoxy group exceptionally resistant to metabolic processes, particularly oxidative demethylation reactions that are common for simple methoxy groups. mdpi.com This increased stability can lead to improved pharmacokinetic profiles in drug candidates, such as longer half-lives.

Fluorinated ethers, in general, exhibit high thermal and oxidative stability. wpmucdn.comresearchgate.net Studies on various fluorinated ether electrolytes have demonstrated that a higher degree of fluorination correlates with greater stability against oxidation. nih.govrsc.org This principle applies to this compound, where the electron-withdrawing fluorine atoms shield the ether oxygen and adjacent C-H bond from oxidative attack. Furthermore, the difluoromethoxy group is more resistant to defluorination under acidic or basic conditions compared to monofluorinated groups. researchgate.net This robust chemical nature makes it a reliable functional group for designing durable molecules for various applications. tuwien.ac.at

Stereochemical Control and its Influence on Molecular Properties in Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is critical in determining a molecule's biological activity and material properties. tru.ca While the parent molecule, this compound, is achiral, the synthesis of its derivatives often introduces chiral centers or stereogenic elements.

The regioselectivity of further substitutions on the aromatic ring is influenced by the existing isopropyl and difluoromethoxy groups. These groups direct incoming electrophiles to specific positions, thereby controlling the substitution pattern of the resulting derivatives.

In reactions that create new chiral centers on side chains appended to the benzene (B151609) ring, the steric bulk and electronic nature of the ring substituents can influence the stereochemical outcome. For instance, in asymmetric synthesis, the existing molecular framework can guide the approach of reagents to favor the formation of one stereoisomer over another. While specific studies on the stereochemical control of this compound derivatives are not extensively detailed, the principles of stereospecific reactions, such as the Diels-Alder reaction, show that the stereochemistry of reactants dictates the stereochemistry of the products. masterorganicchemistry.com The orientation of substituents like the difluoromethoxy group can affect the kinetics of bond rotations and the conformational preferences of the molecule, which in turn influences properties like lipophilicity and pKa. nih.gov

Exploration of this compound and its Derivatives in Materials Science Research (e.g., specialized polymers, liquid crystals, electronic materials)

The unique properties conferred by the difluoromethoxy group make this compound and its derivatives attractive candidates for materials science applications. fluorochem.co.ukalfa-chemistry.com The polarity, stability, and specific conformational behaviors of these compounds are particularly relevant.

Research has shown that the para-difluoromethoxy substituent is effective in promoting the formation of smectic C liquid crystal phases. tandfonline.com These phases are crucial for applications in display technologies. The synthesis of liquid crystal precursors has been demonstrated using this compound as a starting material. For example, it can undergo Sonogashira coupling reactions with substituted phenylacetylenes to create complex molecules with the specific rod-like shape required for liquid crystalline behavior.

Furthermore, the high oxidative and thermal stability of fluorinated ethers suggests their utility in developing specialized polymers and electronic materials. wpmucdn.comresearchgate.net Fluorinated polymers are known for their durability, chemical resistance, and low surface energy. By incorporating the this compound moiety into a polymer backbone, materials with tailored dielectric properties, enhanced stability, and specific surface characteristics could be developed for use in advanced electronics and coatings.

Development of this compound as a Fluorinated Building Block for Complex Molecule Synthesis

In organic synthesis, this compound serves as a valuable fluorinated building block—a molecular unit used for the efficient construction of more complex compounds. fluorochem.co.uk Its aromatic ring can be functionalized through various reactions, allowing for its incorporation into larger, more intricate molecular architectures.

The compound readily participates in electrophilic aromatic substitution reactions. For example:

Nitration: Under controlled conditions, it can be selectively nitrated to produce 1-(difluoromethoxy)-4-isopropyl-3-nitrobenzene.

Halogenation: Reaction with bromine in acetic acid can generate 1-(difluoromethoxy)-4-isopropyl-2-bromobenzene.

These halogenated and nitrated derivatives are versatile intermediates themselves, opening pathways for further modifications. The bromine atom, for instance, can be used in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. The nitro group can be reduced to an amine, providing a handle for amide bond formation and other nucleophilic reactions. This reactivity makes this compound a strategic starting point for synthesizing a diverse range of target molecules in pharmaceutical and materials science research. researchgate.netchemistryviews.org

Bioisosteric Replacement Studies with the Difluoromethoxy Moiety: Chemical Rationale and Property Alteration

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a biologically active compound is replaced by another group with similar physical or chemical properties to enhance the compound's potency or pharmacokinetic profile. princeton.edu The difluoromethoxy (-OCF₂H) group, and the closely related difluoromethyl (-CF₂H) group, are recognized as excellent bioisosteres for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. researchgate.netresearchgate.netnih.gov

Chemical Rationale: The rationale for this replacement lies in the unique electronic properties of the difluoromethoxy group. The highly polarized C-H bond allows it to act as a hydrogen bond donor, mimicking the hydrogen-bonding capability of an -OH or -NH group. acs.orgresearchgate.netrsc.org However, unlike a hydroxyl group, the -OCF₂H group is significantly more lipophilic and is not acidic. It is also metabolically robust and resistant to the oxidative metabolic pathways that often target hydroxyl and thiol groups. mdpi.com

Property Alteration: Replacing a hydroxyl group with a difluoromethoxy group can lead to several beneficial changes:

Increased Metabolic Stability: The high strength of the C-F bonds prevents enzymatic oxidation. mdpi.com

Enhanced Lipophilicity: This can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability. researchgate.net

Modulated Acidity: It removes the acidic proton of a hydroxyl or thiol group, which can alter a molecule's ionization state and its interaction with biological targets.

Conformational Effects: The introduction of the bulkier, electronically distinct -OCF₂H group can alter the molecule's preferred conformation, which may lead to improved binding affinity with its target receptor. researchgate.net

This strategy allows medicinal chemists to fine-tune the properties of a lead compound, addressing issues like poor metabolic stability or low membrane permeability while preserving the key interactions necessary for biological activity. princeton.edunih.gov

Table 2: Bioisosteric Replacement of a Hydroxyl Group with a Difluoromethoxy Group

| Property | Phenolic -OH Group | Aromatic -OCF₂H Group | Consequence of Replacement |

|---|---|---|---|

| Hydrogen Bonding | Strong H-bond donor & acceptor | Moderate H-bond donor | Preserves key H-bond interactions. rsc.org |

| Lipophilicity (logP) | Lowers lipophilicity | Increases lipophilicity | Enhances membrane permeability. researchgate.net |

| Metabolic Stability | Prone to oxidation & conjugation | Highly stable to oxidation | Increases drug half-life. mdpi.com |

| Acidity (pKa) | Weakly acidic (~10) | Not acidic | Alters ionization state and solubility profile. |

| Size | Smaller | Bulkier | Can influence conformational preference and receptor fit. |

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Contributions to Fluorinated Aromatic Chemistry

The introduction of fluorine-containing substituents into aromatic systems has been a cornerstone of modern medicinal and materials chemistry, owing to the unique properties fluorine imparts upon organic molecules. The difluoromethoxy (–OCF₂H) group, in particular, has garnered significant attention. It is often employed as a bioisostere for methoxy (B1213986) (–OCH₃) or hydroxyl (–OH) groups, offering a distinct blend of electronic properties and metabolic stability.

Key contributions of difluoromethoxyarenes to fluorinated aromatic chemistry include:

Metabolic Stability : The primary driver for the use of the –OCF₂H group is its resistance to oxidative metabolism. Unlike a methoxy group, which is susceptible to O-demethylation by cytochrome P450 enzymes, the difluoromethoxy group is significantly more robust, leading to improved pharmacokinetic profiles of drug candidates. rsc.org

Modulation of Physicochemical Properties : The –OCF₂H group is more lipophilic than a hydroxyl group and has a "dynamic lipophilicity" compared to the more lipophilic trifluoromethoxy (–OCF₃) group. pkusz.edu.cn This allows for fine-tuning of a molecule's solubility and ability to cross cellular membranes. rsc.org

Hydrogen Bonding Capability : The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, a feature not present in the trifluoromethoxy group, enabling specific interactions with biological targets like protein active sites. pkusz.edu.cn

Electronic Effects : The difluoromethoxy group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the pKa of nearby functional groups.

While specific academic studies focusing exclusively on 1-(difluoromethoxy)-4-isopropylbenzene are not extensively documented in current literature, its structure, featuring both the key difluoromethoxy group and an activating isopropyl substituent, places it at an interesting intersection of these properties. It serves as a model compound whose study can further illuminate the interplay between fluorinated substituents and alkyl groups on an aromatic scaffold. Its synthesis from the readily available precursor 4-isopropylphenol (B134273) makes it an accessible platform for further investigation.

Identification of Unexplored Reactivity Profiles and Synthetic Opportunities for this compound

The reactivity of this compound has not been systematically explored, presenting numerous opportunities for synthetic innovation. Based on the electronic properties of its substituents, several reaction pathways can be proposed for future investigation.

Potential Reactivity Profiles:

| Reaction Type | Expected Outcome | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Substitution at positions ortho to the isopropyl group (positions 2 and 6). | The isopropyl group is a strongly activating, ortho-, para-directing group, while the difluoromethoxy group is moderately deactivating and also ortho-, para-directing. The directing effects are synergistic, but the strong activation of the isopropyl group would likely dominate regioselectivity. Reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation are key unexplored transformations. |

| Directed Ortho-Metalation (DoM) | Lithiation at the position ortho to the difluoromethoxy group (position 2). | The ether oxygen of the difluoromethoxy group could potentially act as a directing group for metalation, allowing for the introduction of a wide range of electrophiles at a defined position, a powerful and unexplored synthetic tool for this molecule. |

| Deprotonation/Functionalization of the –OCF₂H group | Generation of an Ar-O-CF₂⁻ anion for reaction with electrophiles. | The acidity of the hydrogen atom in the difluoromethoxy group could be exploited. Treatment with a strong base could generate a nucleophilic difluoroanion, opening pathways to novel compounds not accessible through aromatic substitution. |

| C-F Bond Functionalization | Selective cleavage and substitution of a single C-F bond. | A frontier area in fluorine chemistry involves the selective activation of strong C-F bonds. rsc.orgnih.govresearchgate.net Developing catalytic systems to functionalize one of the C-F bonds in this compound would represent a significant synthetic advancement. |

These unexplored pathways offer fertile ground for academic research, promising to unlock new derivatives and expand the synthetic utility of this compound.

Prognosis for Novel Compound Class Discovery and Advanced Material Design

Further research into this compound and its analogues holds considerable promise for the discovery of new compound classes and the design of advanced materials.

Novel Compound Class Discovery : By systematically exploring the reactivity profiles identified in section 7.2, novel derivatives can be accessed. For instance, ortho-metalation followed by quenching with electrophiles could lead to a new library of 2-substituted-4-isopropyl-difluoromethoxybenzenes. These new scaffolds could serve as key intermediates in the synthesis of pharmaceuticals or agrochemicals, where the combination of the metabolically stable difluoromethoxy group and the lipophilic isopropyl group could be advantageous for bioavailability.

Advanced Material Design : The unique properties of fluorinated aromatic ethers suggest several avenues for materials science applications.

Liquid Crystals : The polarity and shape of molecules like this compound could be tailored to create new liquid crystalline materials.

Polymers : Poly(aryl ether)s are a class of high-performance polymers. Incorporating the difluoromethoxy group into such polymer backbones could enhance thermal stability and tune dielectric properties.

Battery Electrolytes : Fluorinated ethers are increasingly being investigated as stable solvents or additives in electrolytes for high-performance batteries, such as lithium metal batteries. researchgate.netrsc.org The inherent stability conferred by the C-F bonds is a key attribute. acs.org Analogues of this compound could be explored in this context to improve electrolyte performance and safety.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(difluoromethoxy)-4-isopropylbenzene, and how can intermediates be optimized for yield?

- Methodology : A two-step approach is often utilized: (1) Introduction of the difluoromethoxy group via nucleophilic substitution using potassium difluoromethoxide (KDFM) on a 4-isopropylphenol precursor under anhydrous conditions (e.g., DMF, 80°C, 12 hours). (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring reaction kinetics using HPLC and adjusting stoichiometric ratios (e.g., KDFM:phenol = 1.2:1) .

- Validation : Structural confirmation via -NMR (e.g., singlet for -OCFH at δ 6.2–6.5 ppm) and -NMR (doublet for -OCFH at δ -80 to -85 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water = 70:30) to assess purity (>98% by area normalization) .

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 216.0825 for CHFO) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (decomposition >200°C) .

Q. How can researchers mitigate safety risks during handling and storage?

- Safety Protocols :

- Use closed systems with local exhaust ventilation to prevent inhalation of vapors.

- Wear nitrile gloves, chemical-resistant goggles, and Tyvek suits to avoid dermal exposure.

- Store in amber glass bottles under inert gas (N) at 4°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do substituents (e.g., isopropyl vs. nitro groups) influence the reactivity of difluoromethoxybenzene derivatives in cross-coupling reactions?

- Methodology : Compare Suzuki-Miyaura coupling efficiency using Pd(PPh) as a catalyst. For this compound, steric hindrance from the isopropyl group reduces coupling yields (~60%) compared to nitro-substituted analogs (~85%). Kinetic studies (GC-MS monitoring) reveal slower oxidative addition steps with bulky substituents .

Q. What strategies resolve contradictions in reported degradation pathways under environmental conditions?

- Approach :

- Lab-Scale Simulations : Expose the compound to UV light (254 nm) in aqueous/organic matrices (e.g., acetonitrile/water = 1:1) and analyze degradation products via LC-QTOF-MS. Conflicting reports on hydroxylation vs. defluorination can be resolved by adjusting pH (e.g., acidic conditions favor C-F bond cleavage) .

- Surface Reactivity : Use atomic force microscopy (AFM) to study adsorption on indoor surfaces (e.g., silica), revealing that hydrophobic interactions dominate degradation kinetics .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. The difluoromethoxy group’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr-96), while the isopropyl group stabilizes hydrophobic pockets .

- MD Simulations : Conduct 100-ns molecular dynamics (GROMACS) to assess conformational stability in lipid bilayers, revealing preferential localization in hydrophobic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.